Boc-Cys(Bzl)-Ser-OMe
Overview
Description
Boc-Cys(Bzl)-Ser-OMe is a synthetic peptide compound used in various fields of scientific research. It is composed of three amino acids: N-α-tert-butoxycarbonyl-S-benzyl-L-cysteine, L-serine, and methyl ester. This compound is often utilized in peptide synthesis due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Cys(Bzl)-Ser-OMe typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, N-α-tert-butoxycarbonyl-S-benzyl-L-cysteine, to a resin. The subsequent amino acids, L-serine and methyl ester, are sequentially added using coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The Boc protecting group is removed using trifluoroacetic acid (TFA), while the benzyl group is removed using hydrogen fluoride (HF) or other suitable reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Cys(Bzl)-Ser-OMe undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Hydrogen fluoride (HF) or palladium on carbon (Pd/C) for benzyl group removal.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Deprotected peptides ready for further functionalization.
Scientific Research Applications
Boc-Cys(Bzl)-Ser-OMe is widely used in:
Chemistry: As a building block in peptide synthesis and for studying peptide bond formation.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: For developing peptide-based drugs and therapeutic agents.
Industry: In the production of custom peptides for research and development
Mechanism of Action
The mechanism of action of Boc-Cys(Bzl)-Ser-OMe involves its role as a protected peptide intermediate. The Boc and benzyl groups protect the amino and thiol groups, respectively, during peptide synthesis. These protecting groups are removed under specific conditions to yield the desired peptide. The molecular targets and pathways involved depend on the specific peptide sequence and its intended application .
Comparison with Similar Compounds
Similar Compounds
Boc-Cys(Bzl)-OH: Similar structure but lacks the serine and methyl ester components.
Boc-Cys(4-MeBzl)-OH: Contains a methyl group on the benzyl ring.
Fmoc-Cys(Trt)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Uniqueness
Boc-Cys(Bzl)-Ser-OMe is unique due to its specific combination of protecting groups and amino acids, making it particularly useful in the synthesis of complex peptides. Its stability and ease of deprotection make it a valuable tool in peptide chemistry .
Properties
IUPAC Name |
methyl (2S)-2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6S/c1-19(2,3)27-18(25)21-15(12-28-11-13-8-6-5-7-9-13)16(23)20-14(10-22)17(24)26-4/h5-9,14-15,22H,10-12H2,1-4H3,(H,20,23)(H,21,25)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSZAFCQEQCUGZ-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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